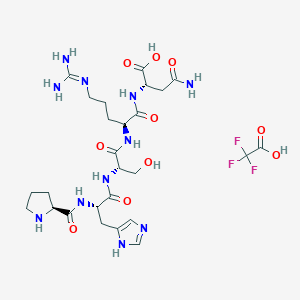

Fibronectin Fragment (1376-1380) Trifluoroacetate

Vue d'ensemble

Description

Fibronectin Fragment (1376-1380) Trifluoroacetate is a chemical compound with the molecular formula C24H39N11O8 and a molecular weight of 609.64 . It is used in scientific research and plays a crucial role in cell adhesion, wound healing, and tissue regeneration.

Synthesis Analysis

The synthesis of Fibronectin Fragment (1376-1380) Trifluoroacetate involves recombinant expression in bacterial systems . Single amino acids near the RGD site or near the synergy site of fibronectin are mutated, and the resultant proteins are expressed .Molecular Structure Analysis

The molecular structure of Fibronectin Fragment (1376-1380) Trifluoroacetate is complex. Fibronectin is a modular extracellular matrix protein involved in cell adhesion, cell motility, wound healing, and maintenance of cell morphology. It is composed of multiple repeats of three distinct modules: F (I), F (II), and F (III) .Chemical Reactions Analysis

Fibronectin proteolytic fragments generated by trypsin inhibit PDAC cell proliferation. Fibronectin (FN) mediates different interactions between cells and extracellular molecules, regulating cell adhesion and proliferation .Physical And Chemical Properties Analysis

Fibronectin Fragment (1376-1380) Trifluoroacetate is a lyophilized powder with a purity of ≥95%. It should be stored at -20℃ .Applications De Recherche Scientifique

Divalent Cation Modulation of Fibronectin Binding

Fibronectin, an adhesive glycoprotein, exhibits binding properties to heparin and DNA, which are significantly influenced by the concentration of divalent cations. Research indicates that specific tryptic fragments of fibronectin demonstrate varied binding abilities to these ligands, modulated by divalent cations like calcium, magnesium, and manganese. This modulation is crucial for understanding the interactions of fibronectin fragments with other biological molecules and their potential applications in therapeutic targeting and biomaterial development (Hayashi & Yamada, 1982).

Fibronectin in Malignancy

Fibronectin fragments have been observed to play roles in the progression of malignancies, with some fragments exhibiting biological activities such as promoting malignant transformation and acting as proinflammatory agents. The fragmentation of fibronectin in the tumor microenvironment and its consequences on tumor growth and progression highlight the potential of targeting fibronectin fragments for cancer therapy and diagnosis (Labat-Robert, 2002).

Neuron-specific Interactions with Fibronectin Fragments

Studies on proteolytic fragments of fibronectin have identified regions supporting neurite extension, indicating differential responses of central and peripheral nervous system neurons to fibronectin. This suggests potential applications in neuroregenerative medicine and the design of biomaterials for neural tissue engineering (Rogers et al., 1985).

Comparative Study of Fibronectin Cleavage by MMPs

A comparative analysis of fibronectin cleavage by matrix metalloproteinases (MMP-1, MMP-3, MMP-13, and MMP-14) elucidates their roles in synovial inflammation and arthritis progression. This research underscores the importance of understanding the enzymatic pathways generating fibronectin fragments, which could inform the development of therapeutic strategies for arthritis (Zhang et al., 2012).

Mécanisme D'action

Target of Action

The primary target of Fibronectin Fragment (1376-1380) Trifluoroacetate is the integrin α5β1 . This integrin plays a crucial role in cell adhesion, a process that is fundamental to the survival and proliferation of cells .

Mode of Action

Fibronectin Fragment (1376-1380) Trifluoroacetate interacts with its target, integrin α5β1, by inhibiting its signaling . This results in the detachment of tumor cells and a reduction in cell proliferation . The fragment also inhibits FAK and FGFR1 signaling, which are involved in cell adhesion and proliferation .

Biochemical Pathways

The action of Fibronectin Fragment (1376-1380) Trifluoroacetate affects the FAK-FGFR cross-talk pathway . This pathway is involved in the regulation of cell adhesion and proliferation . By inhibiting this pathway, the fragment can reduce the growth of pancreatic ductal adenocarcinoma (PDAC) .

Result of Action

The action of Fibronectin Fragment (1376-1380) Trifluoroacetate results in the inhibition of tumor growth . Specifically, it has been shown to inhibit the growth of pancreatic ductal adenocarcinoma (PDAC) by inducing tumor cell detachment and reducing cell proliferation .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(2S)-4-amino-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-3-hydroxy-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]amino]pentanoyl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H39N11O8.C2HF3O2/c25-18(37)8-16(23(42)43)34-20(39)14(4-2-6-30-24(26)27)32-22(41)17(10-36)35-21(40)15(7-12-9-28-11-31-12)33-19(38)13-3-1-5-29-13;3-2(4,5)1(6)7/h9,11,13-17,29,36H,1-8,10H2,(H2,25,37)(H,28,31)(H,32,41)(H,33,38)(H,34,39)(H,35,40)(H,42,43)(H4,26,27,30);(H,6,7)/t13-,14-,15-,16-,17-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSIUFJVCTDZYLM-LQCLSJOXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)NC(CC2=CN=CN2)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)O.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)N)C(=O)O.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H40F3N11O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

723.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 145707516 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

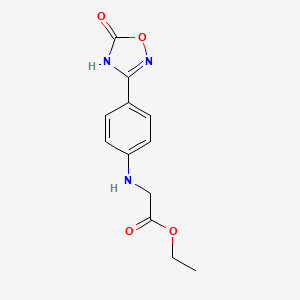

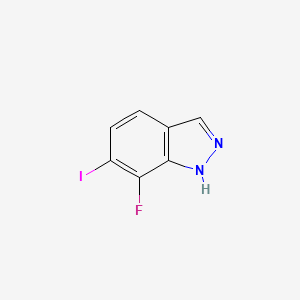

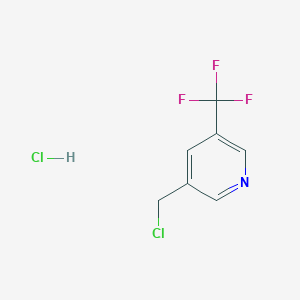

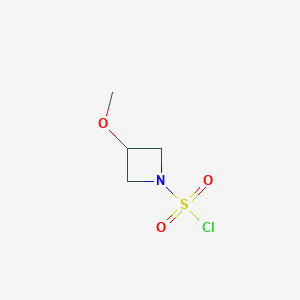

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.